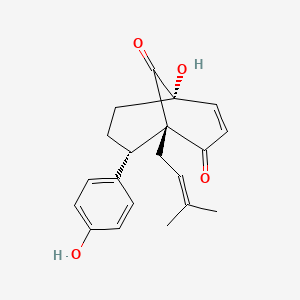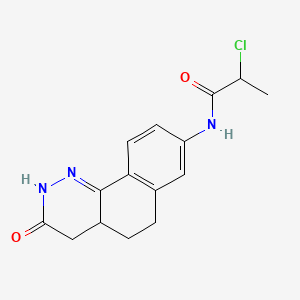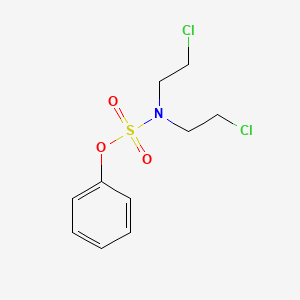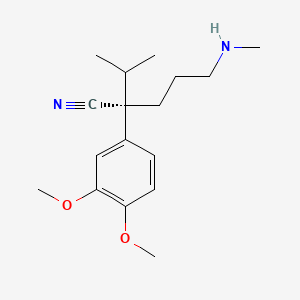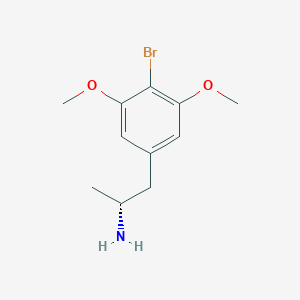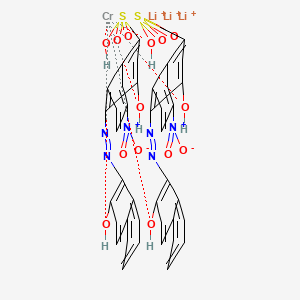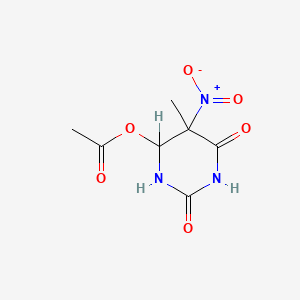
Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes an acetyloxy group, a methyl group, and a nitro group attached to a dihydropyrimidinedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione can be achieved through a multi-step process. One common method involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Biginelli reactions. The reaction is carried out in a refluxing solvent, such as ethanol, with the addition of a catalyst like calcium chloride to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidinedione core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidinediones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential use as an antihypertensive and antitumor agent.
Industry: Utilized in the development of functional materials such as polymers, adhesives, and dyes.
Wirkmechanismus
The mechanism of action of dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a calcium channel blocker, which contributes to its antihypertensive activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Quinolone Derivatives: Known for their antibacterial activity, these compounds also have a fused heterocyclic system similar to pyrimidinediones.
Uniqueness
Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82531-52-0 |
|---|---|
Molekularformel |
C7H9N3O6 |
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) acetate |
InChI |
InChI=1S/C7H9N3O6/c1-3(11)16-5-7(2,10(14)15)4(12)8-6(13)9-5/h5H,1-2H3,(H2,8,9,12,13) |
InChI-Schlüssel |
KZBPVYHYAXMPMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(C(=O)NC(=O)N1)(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


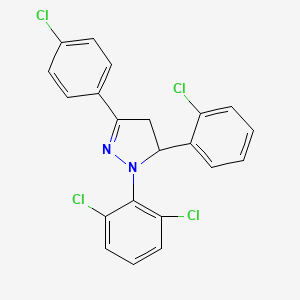
![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
